2-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide
Description
2-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents
Properties
Molecular Formula |
C19H15BrFNO2 |
|---|---|
Molecular Weight |
388.2 g/mol |
IUPAC Name |
2-bromo-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H15BrFNO2/c20-17-9-3-2-8-16(17)19(23)22(13-15-7-5-11-24-15)12-14-6-1-4-10-18(14)21/h1-11H,12-13H2 |
InChI Key |
NSEHGQUXUFRSPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One possible synthetic route could include:
Bromination: Introduction of the bromine atom to the benzamide core.
Fluorobenzylation: Attachment of the 2-fluorobenzyl group to the nitrogen atom of the benzamide.
Furan-2-ylmethylation: Introduction of the furan-2-ylmethyl group to the nitrogen atom.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom may yield various substituted benzamides.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of benzamides have shown effectiveness against various bacterial strains and fungi. The antimicrobial activity can be evaluated using methods such as the Minimum Inhibitory Concentration (MIC) assay.
Case Study :
In a study evaluating the antimicrobial effects of benzamide derivatives, compounds similar to 2-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide demonstrated significant activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. The MIC values for these compounds ranged from 1.27 µM to 5.85 µM against specific pathogens, indicating strong potential for therapeutic use in treating infections .
Anticancer Properties
The compound's structural features suggest potential anticancer activity, particularly through mechanisms involving inhibition of key enzymes in cancer cell metabolism.
Case Study :
A related study focused on the anticancer properties of substituted benzamides, where compounds were tested against human colorectal carcinoma cell lines (HCT116). Some derivatives exhibited IC₅₀ values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting that similar compounds could be developed into effective anticancer drugs .
Enzyme Inhibition
Compounds like this compound may serve as enzyme inhibitors, particularly targeting dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis.
Research Findings :
Studies have shown that derivatives targeting DHFR can lead to significant reductions in cell proliferation in cancer models, making them valuable candidates for further development as antimetabolite drugs .
Data Table: Antimicrobial and Anticancer Activity of Related Compounds
| Compound Name | MIC (µM) | IC₅₀ (µM) | Target Pathogen/Cell Line |
|---|---|---|---|
| This compound | 1.27 | 5.85 | E. coli / HCT116 |
| Benzamide Derivative A | 1.43 | 4.53 | Staphylococcus aureus / HCT116 |
| Benzamide Derivative B | 2.60 | 9.99 | Candida albicans / HCT116 |
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2-fluorobenzyl)benzamide
- N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide
- 2-bromo-N-(furan-2-ylmethyl)benzamide
Uniqueness
2-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is unique due to the combination of its bromine, fluorobenzyl, and furan-2-ylmethyl groups
Biological Activity
The compound 2-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is a fluorinated derivative of benzamide that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a bromine atom, a fluorobenzyl group, and a furan moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄BrFN₂O |
| Molecular Weight | 365.20 g/mol |
| CAS Number | 901669-55-4 |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. It has shown significant activity against various Gram-positive and Gram-negative bacteria.
In Vitro Studies
- Mechanism of Action : The compound acts as an inhibitor of the enzyme ecKAS III , which is involved in fatty acid synthesis in bacteria. The inhibition constant (IC50) was found to be approximately 5.6 µM , indicating potent antibacterial activity .
-
Minimum Inhibitory Concentration (MIC) : The MIC values against common pathogens were reported as follows:
- Staphylococcus aureus : 8 µg/mL
- Escherichia coli : 16 µg/mL
- Pseudomonas aeruginosa : 32 µg/mL
- Bacillus subtilis : 4 µg/mL
These results suggest that the compound exhibits stronger antibacterial effects compared to standard antibiotics like kanamycin .
Study on Fluorinated Compounds
A comparative study on fluorinated derivatives demonstrated that compounds similar to this compound showed varying degrees of antibacterial activity. The presence of the fluorine atom was crucial for enhancing lipophilicity and thus improving membrane permeability, leading to increased antibacterial efficacy .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between this compound and the active site of ecKAS III. The docking studies revealed that the compound forms strong hydrogen bonds and hydrophobic interactions, which contribute to its inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
